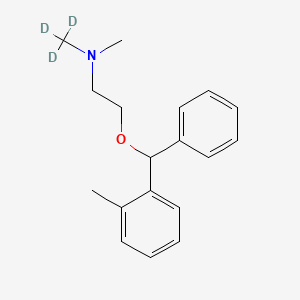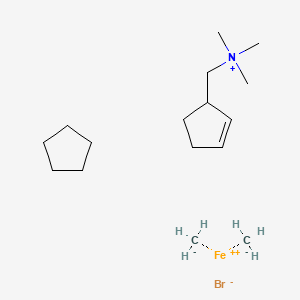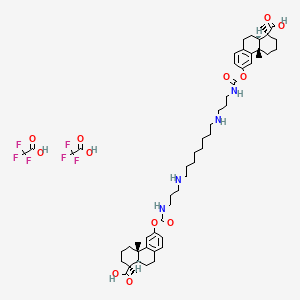
Orphenadrine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orphenadrine-d3 is a deuterium-labeled derivative of orphenadrine, a muscarinic antagonist used primarily for the symptomatic relief of musculoskeletal pain and discomfort. The deuterium labeling makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Preparation Methods
Orphenadrine-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the orphenadrine molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published .
Chemical Reactions Analysis
Orphenadrine-d3, like its non-deuterated counterpart, can undergo several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Orphenadrine-d3 is widely used in scientific research for various applications:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, making it valuable for studying the absorption, distribution, metabolism, and excretion of orphenadrine.
Metabolic Studies: this compound is used to investigate the metabolic pathways and identify metabolites of orphenadrine in the body.
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for quantifying orphenadrine and its metabolites.
Quality Control: This compound is employed in quality control processes for the production of orphenadrine, ensuring the consistency and accuracy of the final product.
Mechanism of Action
Orphenadrine-d3 exerts its effects by binding to and inhibiting both histamine H1 receptors and NMDA receptors. This dual action helps alleviate motor disturbances and muscle spasms. The inhibition of histamine H1 receptors reduces allergic reactions and inflammation, while the inhibition of NMDA receptors helps in pain relief and muscle relaxation .
Comparison with Similar Compounds
Orphenadrine-d3 can be compared with other muscle relaxants such as:
Cyclobenzaprine: Another muscle relaxant used for similar indications but with a different mechanism of action, primarily acting on the central nervous system to reduce muscle spasms.
Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons, leading to muscle relaxation.
This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in research applications by providing more accurate and reliable data in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3/i2D3 |
InChI Key |
QVYRGXJJSLMXQH-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)













